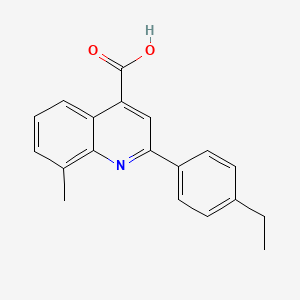

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid

Description

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 438225-28-6) is a quinoline derivative featuring a fused benzene-pyridine core with a carboxylic acid group at position 4, a methyl group at position 8, and a 4-ethylphenyl substituent at position 2. This compound is synthesized via Ru-catalyzed C(sp²)-H bond arylation, achieving high regioselectivity (87% yield) under optimized conditions using [RuCl₂(p-cymene)]₂ and (p-tol)₃P as a ligand . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, GC-MS) and elemental analysis .

Properties

IUPAC Name |

2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-7-9-14(10-8-13)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECUOGALSOTYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the condensation of 4-ethylbenzaldehyde with an appropriate aniline derivative to form the corresponding Schiff base This intermediate is then cyclized under acidic conditions to yield the quinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid. For instance, derivatives of quinoline-4-carboxylic acid have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. A study demonstrated that certain derivatives exhibited potent anticancer activity against various human cancer cell lines, such as lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Research indicates that certain derivatives display significant efficacy against both Gram-positive and Gram-negative bacteria. For example, a derivative with specific substitutions showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin G and norfloxacin . This suggests potential applications in developing new antibacterial agents.

Antioxidant Activity

The antioxidant properties of quinoline derivatives have been investigated using assays such as the DPPH assay. The results indicate that modifications to the quinoline structure can enhance antioxidant activity, making these compounds valuable in preventing oxidative stress-related diseases .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through reactions such as acylation, alkylation, and condensation reactions. These derivatives often exhibit enhanced biological activities compared to their parent compounds .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Ring : Utilizing starting materials like anilines and aldehydes.

- Carboxylation : Introducing the carboxylic acid functional group through methods such as carbon dioxide fixation.

- Functionalization : Modifying the phenyl ring through electrophilic aromatic substitution to introduce ethyl groups.

These synthetic pathways not only yield the target compound but also facilitate the discovery of novel derivatives with improved pharmacological profiles.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various quinoline derivatives, including this compound, demonstrated significant anticancer activity against several human cancer cell lines. The most potent compound exhibited an IC50 value lower than that of doxorubicin, indicating its potential as an effective anticancer agent .

Case Study 2: Antibacterial Testing

In another investigation, a series of quinoline derivatives were tested against multiple pathogenic strains. The results revealed that specific substitutions on the quinoline structure significantly enhanced antibacterial activity compared to traditional antibiotics . The study underscored the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxylic Acid Derivatives

Structural and Functional Group Variations

8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9) Substituents: Phenyl at position 2, methyl at position 6. Properties: Lacks the ethyl group, reducing steric bulk and lipophilicity. Synthesis: Derived via Doebner reaction and subsequent modifications .

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 588711-30-2) Substituents: Chlorine at position 7, ethylphenyl at position 2, methyl at position 7. Properties: The electron-withdrawing Cl group may enhance stability and alter electronic interactions in biological targets. Solubility in chloroform and DMSO is moderate .

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 401604-07-7) Substituents: Chlorine at position 8, methylphenyl at position 2. Exhibits antibacterial activity against Gram-positive bacteria .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Substituents: Amino at position 4, 4-chlorophenyl at position 2, 4-methoxyphenyl at position 3. Properties: Methoxy and amino groups enhance hydrogen-bonding capacity, improving target binding. Shows antibacterial activity (MIC: 64–128 µg/mL against Staphylococcus aureus) .

Physicochemical Properties

Biological Activity

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, a compound known for its extensive biological activities. Quinoline and its derivatives have been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO2, with a molecular weight of 291.34 g/mol. The structure features a quinoline core with an ethyl and a methyl group that influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that modifications in the structure can enhance antibacterial potency. Specifically, compounds with higher lipophilicity showed increased activity against these pathogens .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. The mechanisms often involve the induction of apoptosis in cancer cells through various pathways. For instance, molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of quinoline derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial growth and cancer cell proliferation.

- Receptor Binding : The compound's structure allows it to bind to receptors that mediate cellular responses, influencing pathways related to cell survival and death.

- DNA Interaction : Similar compounds have shown the capability to intercalate with DNA, disrupting replication processes in cancer cells.

Case Studies

- Antimicrobial Evaluation : A study reported that structural modifications of quinoline derivatives led to enhanced antibacterial activity against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, suggesting potential as an anticancer agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be systematically optimized?

- Answer: The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation of substituted anilines with diketones or microwave-assisted protocols to enhance efficiency . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yield improvements (from ~45% to >70%) have been reported using continuous flow reactors, which reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the quinoline core, particularly distinguishing the ethylphenyl and methyl groups . Infrared (IR) spectroscopy verifies the carboxylic acid moiety (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation (±2 ppm error) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Answer: Initial screening should focus on enzyme inhibition assays (e.g., kinases or dehydrogenases) due to quinoline derivatives’ known interactions with ATP-binding pockets . Cell viability assays (MTT or resazurin) in cancer or microbial models can identify cytotoxicity thresholds. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for reliability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when analyzing derivatives of this compound?

- Answer: Contradictions often arise from dynamic rotational isomerism or solvent-induced shifts. Variable-temperature NMR (VT-NMR) can elucidate rotational barriers by observing coalescence temperatures. Deuterated solvents (CDCl₃ vs. DMSO-d₆) may resolve splitting ambiguities in aromatic protons . Computational methods (DFT-based NMR prediction) further validate assignments .

Q. What strategies address discrepancies in reported biological activity across cell lines or assay conditions?

- Answer: Discrepancies may stem from cell-specific uptake mechanisms or off-target effects. Use isogenic cell lines (e.g., wild-type vs. transporter-deficient) to evaluate permeability. Standardize assay parameters (e.g., serum concentration, incubation time) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What mechanistic insights explain the compound’s interaction with bacterial targets, and how can this guide derivative design?

- Answer: Molecular docking studies suggest the ethylphenyl group enhances hydrophobic interactions with bacterial efflux pump proteins (e.g., AcrB in E. coli), while the carboxylic acid moiety chelates metal ions in enzymatic active sites . Structure-activity relationship (SAR) studies should prioritize substituents at the 2- and 8-positions to balance lipophilicity and solubility .

Methodological Considerations

Q. How can researchers mitigate decomposition during storage or handling of this acid-labile compound?

- Answer: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (HPLC-grade DMSO) for stock solutions and avoid prolonged exposure to basic conditions (>pH 8) . LC-MS purity checks (≥95%) before experiments are recommended .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.